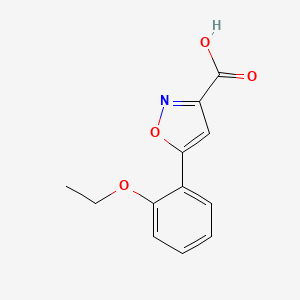
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
描述
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications.
Immunomodulatory Effects
Research has shown that isoxazole derivatives, including those related to this compound, exhibit notable immunomodulatory properties. For instance, certain derivatives have been reported to inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests a complex role in regulating immune functions .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. In various studies, isoxazole derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), both of which are key enzymes in inflammatory pathways. These inhibitory actions position such compounds as potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Study 1: Inhibition of Immune Responses
In a study investigating the immunological effects of isoxazole derivatives, it was found that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α in human blood cultures. This effect was associated with a decrease in lymphocyte proliferation upon exposure to mitogens .
Study 2: Anti-inflammatory Efficacy
Another study highlighted the compound's ability to reduce carrageenan-induced paw edema in mice models. The results indicated that treatment with the compound led to a significant reduction in inflammation compared to control groups, showcasing its potential as an anti-inflammatory agent .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the oxazole ring significantly influenced the biological activity of related compounds. For instance, varying the substituents on the phenyl ring altered both potency and selectivity towards specific biological targets, suggesting avenues for further optimization in drug design .
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxazole compounds, including 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxazole ring can enhance cytotoxicity against various cancer cell lines. A study focusing on similar compounds demonstrated that specific substitutions could lead to increased inhibition of tumor cell proliferation and induction of apoptosis through pathways involving caspases and NF-κB signaling .
Immunosuppressive Properties
The compound has also been explored for its immunosuppressive effects. Isoxazole derivatives have been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens such as phytohemagglutinin (PHA). This property suggests potential applications in autoimmune diseases and transplant rejection scenarios .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific cellular targets. These interactions can modulate signaling pathways related to inflammation and immune response. For example, compounds within this class have been shown to lower the production of pro-inflammatory cytokines like TNFα in human blood cell cultures, indicating their potential as therapeutic agents in inflammatory conditions .
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing advanced polymers and other functional materials. The unique properties of the oxazole ring allow for the development of materials with specific electronic or optical characteristics. This application is particularly relevant in the field of organic electronics and photonic devices .
Case Studies
属性
IUPAC Name |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCESBOKNLNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678846 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-90-2 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















